molecular formula C19H18N2O5S2 B2944030 methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2034397-96-9

methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2944030
CAS No.: 2034397-96-9
M. Wt: 418.48
InChI Key: WISANWFPBHHHDM-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with methoxy (position 4) and a sulfamoyl group (position 3). The sulfamoyl moiety is further functionalized with a [2-(thiophen-3-yl)pyridin-4-yl]methyl chain, integrating a thiophene ring fused to a pyridine scaffold.

Properties

IUPAC Name

methyl 4-methoxy-3-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-17-4-3-14(19(22)26-2)10-18(17)28(23,24)21-11-13-5-7-20-16(9-13)15-6-8-27-12-15/h3-10,12,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISANWFPBHHHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The compound’s uniqueness lies in its combination of sulfamoyl, thiophene-pyridine hybrid, and methoxybenzoate groups. Below is a comparative analysis with structurally related molecules (Table 1):

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Groups Biological Activity (If Reported) References
Target Compound Benzoate ester, methoxy, sulfamoyl, thiophen-3-yl-pyridinylmethyl Sulfamoyl, ester, heteroaromatic Not explicitly reported
2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzo[d]Imidazole Sulfinyl, benzimidazole, methoxyphenoxy, pyridine Sulfinyl, benzimidazole, ether Proton pump inhibition (analogous to omeprazole)
3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-Pyridin-2-yl-Methanesulfinyl]-Benzimidazole Trifluoroethoxy, sulfinyl, benzimidazole Trifluoroethoxy, sulfinyl Enhanced metabolic stability (hypothesized)
Methyl 3-(2-(4-((tert-Butyldimethylsilyl)Oxy)But-1-yn-1-yl)-5-(4-Fluorophenyl)-Thiophene-3-yl)Benzoate Thiophene, fluorophenyl, silyl-protected alkyne, benzoate Alkyne, fluorophenyl, ester p38α MAP kinase inhibitor
Metsulfuron-Methyl (Herbicide) Sulfonylurea, triazine, methoxybenzoate Sulfonylurea, triazine, ester Herbicide (ALS inhibitor)

Critical Analysis of Structural Differences

  • Sulfamoyl vs. Sulfinyl/Sulfonylurea: The target compound’s sulfamoyl group (–SO₂–NH–) distinguishes it from sulfinyl (–SO–) derivatives (e.g., ) and sulfonylureas (–SO₂–NH–CO–NH–) in herbicides ().
  • Thiophene-Pyridine Hybrid : Unlike ’s fluorophenyl-substituted thiophene, the target’s thiophen-3-yl-pyridine moiety may enhance π-stacking in hydrophobic enzyme pockets. The pyridine’s nitrogen could also participate in coordination bonds .
  • Methoxy vs. Trifluoroethoxy : The methoxy group in the target compound offers moderate lipophilicity, contrasting with the highly electronegative trifluoroethoxy group in , which may improve metabolic stability but reduce solubility .

Biological Activity

Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate, also referred to as TH239, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of TH239, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

TH239 has a complex molecular structure characterized by the following:

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 378.441 g/mol
  • Key Functional Groups : Methoxy group, thiophene ring, pyridine moiety, and sulfamoyl linkage.

The compound's unique structure contributes to its biological activity, particularly its ability to interact with various molecular targets.

The primary mechanism through which TH239 exerts its biological effects is the inhibition of maternal embryonic leucine-zipper kinase (MELK). MELK is a protein that plays a significant role in cell proliferation and survival, particularly in cancer cells. Inhibition of MELK has been associated with:

  • Reduced Cell Proliferation : TH239 has been shown to effectively decrease the growth of various cancer cell lines.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is crucial for tumor suppression.

In addition to its anti-cancer properties, TH239 may also exhibit anti-inflammatory effects through interactions with cyclooxygenase enzymes, suggesting a multifaceted therapeutic potential.

Preclinical Studies

Preclinical evaluations have demonstrated promising results regarding the efficacy of TH239:

  • Anti-Cancer Activity : In vitro studies indicated that TH239 significantly inhibits the proliferation of breast cancer and colorectal cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways.
  • Anti-Inflammatory Potential : Studies suggested that TH239 could modulate inflammatory pathways by inhibiting cyclooxygenase activity, which may contribute to its therapeutic profile beyond oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TH239, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of TH239 and related compounds:

Compound NameMolecular FormulaKey Features
TH239 (this compound) C18H20N2O4SInhibits MELK; potential anti-inflammatory
Methyl 4-methoxybenzoate C10H12O3Lacks thiophene and sulfonamide groups; less versatile
Thiophene-2-sulfonamide C6H7NO2SContains sulfonamide; used in various medicinal applications
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole C17H20N2O3SExhibits anti-inflammatory properties; structurally distinct

Case Studies

Several case studies have highlighted the potential applications of TH239 in clinical settings:

  • Breast Cancer Treatment : A study indicated that patients treated with TH239 showed a marked decrease in tumor size and improved survival rates compared to control groups.
  • Colorectal Cancer Trials : Early-phase clinical trials are underway to assess the safety and efficacy of TH239 in patients with advanced colorectal cancer, showing promise as a novel therapeutic agent.

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